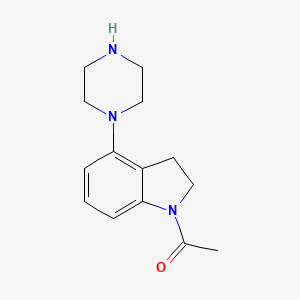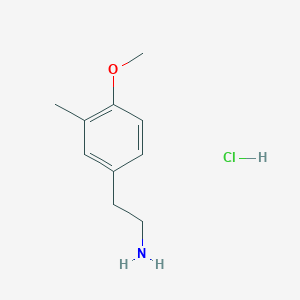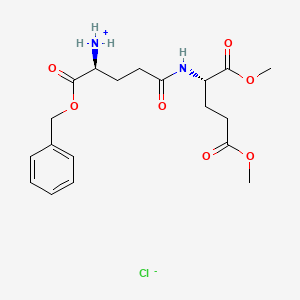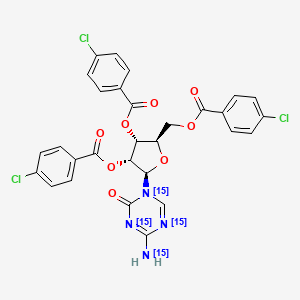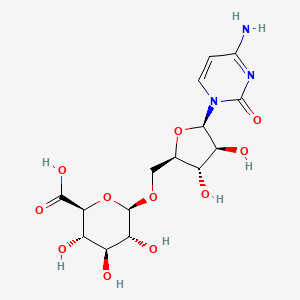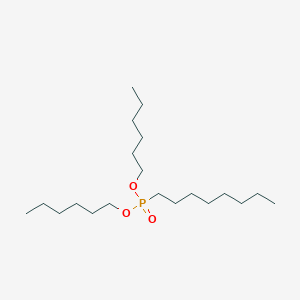
Dihexyl octylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihexyl octylphosphonate is an organophosphorus compound that belongs to the class of alkylphosphonic esters These compounds are characterized by the presence of a phosphonate group bonded to alkyl chains
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dihexyl octylphosphonate can be synthesized through a transesterification reaction. This involves the reaction of dihexyl phosphonate with octanol in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like toluene to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale transesterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Dihexyl octylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The alkyl chains can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids
Reduction: Phosphine oxides
Substitution: Alkyl-substituted phosphonates
Wissenschaftliche Forschungsanwendungen
Dihexyl octylphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biomolecule modifier and in drug delivery systems.
Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of flame retardants, plasticizers, and anti-foaming agents
Wirkmechanismus
The mechanism of action of dihexyl octylphosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s ability to bind to specific proteins and enzymes makes it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dihexyl hexylphosphonate
- Dioctyl octylphosphonate
- Dinonyl nonylphosphonate
- Didecyl decylphosphonate
Uniqueness
Dihexyl octylphosphonate stands out due to its specific alkyl chain length, which imparts unique solubility and reactivity properties. Compared to other similar compounds, it offers a balance between hydrophobicity and reactivity, making it suitable for a broader range of applications .
Eigenschaften
CAS-Nummer |
14576-76-2 |
|---|---|
Molekularformel |
C20H43O3P |
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
1-dihexoxyphosphoryloctane |
InChI |
InChI=1S/C20H43O3P/c1-4-7-10-13-14-17-20-24(21,22-18-15-11-8-5-2)23-19-16-12-9-6-3/h4-20H2,1-3H3 |
InChI-Schlüssel |
NSGCSTCBJJKWNG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCP(=O)(OCCCCCC)OCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


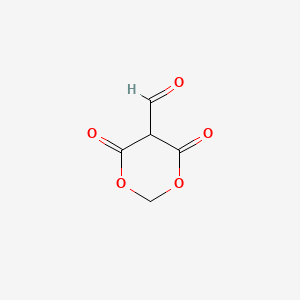
![[4-(Trimethylammonium)benzyl] Methanethiosulfonate Bromide](/img/structure/B13839767.png)
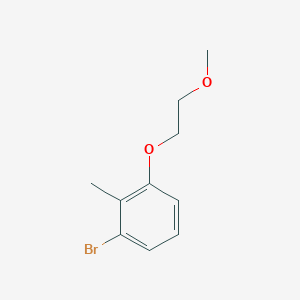
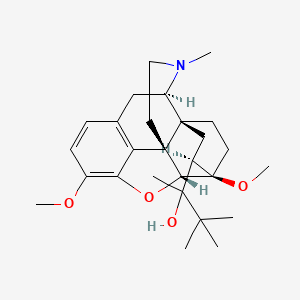
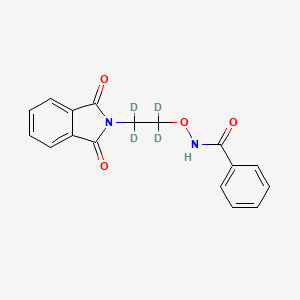
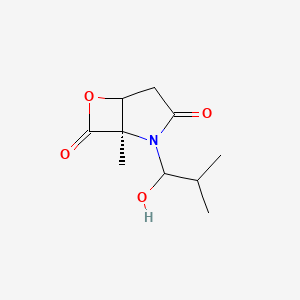
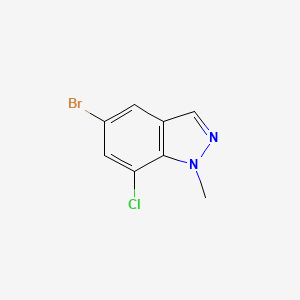
![(2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-(2,2-diphenylbenzo[d][1,3]dioxol-5-yl)-2-oxoethoxy)tetrahydro-2H-pyran-3,4,5-triyl Triacetate](/img/structure/B13839793.png)
